tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate
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Overview
Description
tert-Butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate: is a chemical compound with the molecular formula C10H17NO3. It is known for its use in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry. The compound features a tert-butyl carbamate group and a prop-2-yn-1-yl group, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with prop-2-yn-1-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate serves as a valuable intermediate for the preparation of various complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology and Medicine: The compound is utilized in medicinal chemistry for the development of potential therapeutic agents. Its unique structure allows for the modification of biologically active molecules, enhancing their pharmacokinetic and pharmacodynamic properties .
Industry: In the chemical industry, this compound is employed in the production of polymers, coatings, and adhesives. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing active metabolites upon enzymatic cleavage. It may also interact with enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler analog with similar reactivity but lacking the prop-2-yn-1-yl group.
tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate: A related compound with two prop-2-yn-1-yl groups, offering different reactivity and applications.
tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate: Another analog with an ether linkage, providing unique chemical properties.
Uniqueness: tert-Butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate stands out due to its combination of the tert-butyl carbamate and prop-2-yn-1-yl groups. This unique structure imparts distinct reactivity and versatility, making it valuable in various synthetic and research applications .
Properties
CAS No. |
478843-29-7 |
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Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl N-[3-oxo-3-(prop-2-ynylamino)propyl]carbamate |
InChI |
InChI=1S/C11H18N2O3/c1-5-7-12-9(14)6-8-13-10(15)16-11(2,3)4/h1H,6-8H2,2-4H3,(H,12,14)(H,13,15) |
InChI Key |
RAWDIMGGRVVQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NCC#C |
Origin of Product |
United States |
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